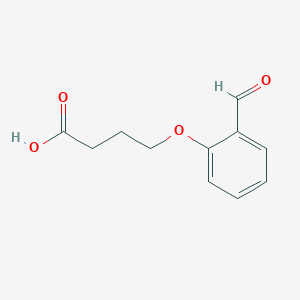

4-(2-Formylphenoxy)butanoic acid

描述

Contextualization within Substituted Phenoxybutanoic Acid Scaffolds

Substituted phenoxybutanoic acids represent a class of organic compounds characterized by a phenoxy group linked to a butanoic acid chain, with various substituents on the aromatic ring. These scaffolds are of considerable interest due to their presence in a range of biologically active molecules and their utility as synthetic intermediates. The specific placement of a formyl group at the ortho position to the ether linkage in 4-(2-Formylphenoxy)butanoic acid introduces a key reactive site, setting it apart from other substituted analogues such as 4-(4-formylphenoxy)butanoic acid or those lacking the aldehyde functionality altogether.

The synthesis of such compounds can be achieved through various established methodologies, with the Williamson ether synthesis being a prominent route. This involves the reaction of a substituted phenol (B47542), in this case, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), with a suitable four-carbon chain bearing a leaving group and a protected carboxylic acid, followed by deprotection. For instance, the reaction of salicylaldehyde with ethyl 4-bromobutanoate in the presence of a base like potassium carbonate, followed by hydrolysis of the ester, would yield the target acid.

Research Significance in Contemporary Organic Synthesis and Chemical Sciences

The significance of this compound in modern organic synthesis is intrinsically linked to its bifunctionality. nih.gov The aldehyde and carboxylic acid groups can undergo a wide array of chemical transformations independently or in concert, providing access to a diverse range of heterocyclic compounds and other complex organic molecules. jackwestin.com

The formyl group is a versatile handle for reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, allowing for the introduction of various carbon-carbon and carbon-nitrogen bonds. The carboxylic acid moiety can be readily converted into esters, amides, and acid chlorides, or it can participate in cyclization reactions. jackwestin.com This dual reactivity makes this compound a valuable precursor for the construction of compounds with potential applications in medicinal chemistry and materials science. For example, derivatives of phenoxyacetic acids have been investigated for their potential as selective COX-2 inhibitors. mdpi.com

Below is a table summarizing key properties of this compound and a related compound for comparison.

| Property | This compound | 3-(2-Formylphenoxy)propanoic acid |

| Molecular Formula | C₁₁H₁₂O₄ | C₁₀H₁₀O₄ nih.govresearchgate.net |

| Molecular Weight | 208.21 g/mol | 194.18 g/mol nih.govresearchgate.net |

| General Synthetic Route | Williamson ether synthesis from salicylaldehyde and a 4-halobutanoate ester, followed by hydrolysis. researchgate.net | Williamson ether synthesis from salicylaldehyde and a 3-halopropanoate ester, followed by hydrolysis. nih.govresearchgate.net |

| Key Functional Groups | Aldehyde, Carboxylic Acid, Ether | Aldehyde, Carboxylic Acid, Ether |

Current Research Trajectories and Underexplored Facets of this compound

Current research involving bifunctional building blocks like this compound is increasingly focused on the development of efficient and atom-economical synthetic methodologies. nih.gov One of the most promising and actively explored areas for this particular compound is its use in intramolecular cyclization reactions to generate novel heterocyclic frameworks.

A significant, yet not fully exploited, potential of this compound lies in its ability to serve as a precursor for the synthesis of chromanones. Through an intramolecular Friedel-Crafts-type acylation, the carboxylic acid moiety can react with the activated aromatic ring to form a six-membered heterocyclic ring, yielding a chroman-4-one derivative. The synthesis of chromanones is of great interest as this core is found in a variety of natural products and medicinally important compounds. rsc.orgnih.gov

Further underexplored facets include the investigation of its coordination chemistry with various metal ions, leveraging the oxygen-rich environment of the ether, aldehyde, and carboxylic acid functionalities. The development of stereoselective transformations involving the prochiral aldehyde group also presents a frontier for future research.

The following table presents representative spectroscopic data for compounds with similar structural motifs, which can serve as a reference for the characterization of this compound and its derivatives.

| Spectroscopic Data | Representative Values for Analogous Structures |

| ¹H NMR (ppm) | Aldehyde proton (~9.8-10.5 ppm), Aromatic protons (~6.8-7.8 ppm), -OCH₂- (~4.0-4.2 ppm), -CH₂-CH₂-COOH (~2.0-2.6 ppm), Carboxylic acid proton (~10-12 ppm, often broad) docbrown.inforesearchgate.net |

| ¹³C NMR (ppm) | Carbonyl (aldehyde) (~190-195 ppm), Carbonyl (carboxylic acid) (~170-180 ppm), Aromatic carbons (~110-160 ppm), -OCH₂- (~65-70 ppm), Methylene (B1212753) carbons (~20-35 ppm) mdpi.comresearchgate.net |

| IR (cm⁻¹) | C=O stretch (aldehyde) (~1680-1700 cm⁻¹), C=O stretch (carboxylic acid) (~1700-1725 cm⁻¹), O-H stretch (carboxylic acid) (~2500-3300 cm⁻¹, broad), C-O-C stretch (ether) (~1200-1250 cm⁻¹) rsc.org |

Structure

3D Structure

属性

IUPAC Name |

4-(2-formylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-8-9-4-1-2-5-10(9)15-7-3-6-11(13)14/h1-2,4-5,8H,3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGHUXCLAJNURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623204 | |

| Record name | 4-(2-Formylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40359-45-3 | |

| Record name | 4-(2-Formylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Comprehensive Reactivity Profiles of 4 2 Formylphenoxy Butanoic Acid

Mechanistic Investigations of the Formyl Group Reactivity

The formyl group, an aldehyde attached to the benzene (B151609) ring, is a key site for a variety of chemical transformations. Its reactivity is centered around the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is sp² hybridized and susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, proceeds via a tetrahedral alkoxide intermediate which is then typically protonated to yield an alcohol. masterorganicchemistry.comlibretexts.org The general mechanism involves the attack of the nucleophile on the partially positive carbonyl carbon, leading to the formation of a new sigma bond and the breaking of the carbon-oxygen pi bond. masterorganicchemistry.com

A common example is the formation of a hemiacetal upon reaction with an alcohol under acidic or basic catalysis. In the presence of an acid catalyst, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by the alcohol. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions on the Formyl Group

| Nucleophile | Product Type | General Conditions |

| Grignard Reagents (R-MgX) | Secondary Alcohol | Anhydrous ether or THF |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Anhydrous ether or THF |

| Cyanide (HCN) | Cyanohydrin | Basic conditions |

| Alcohols (R-OH) | Hemiacetal/Acetal | Acid or base catalysis |

| Amines (R-NH₂) | Imine (Schiff base) | Mildly acidic conditions |

Oxidation and Reduction Pathways

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the aldehyde to a carboxylic acid. byjus.com The reaction typically proceeds under acidic or basic conditions. Milder oxidizing agents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution can also be used, often for qualitative analysis.

Reduction: The formyl group is easily reduced to a primary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that reduces aldehydes and ketones to alcohols. byjus.comlibretexts.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also reduces the carboxylic acid moiety. byjus.comlibretexts.org The reduction with NaBH₄ typically involves the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Table 2: Common Reagents for Oxidation and Reduction of the Formyl Group

| Transformation | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Carboxyphenoxy)butanoic acid |

| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 2-Carboxyphenoxy)butanoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | 4-(2-(Hydroxymethyl)phenoxy)butanoic acid |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-(2-(Hydroxymethyl)phenoxy)butan-1-ol |

Condensation and Cycloaddition Reactions

The formyl group can participate in condensation reactions with nucleophiles such as amines, hydroxylamines, and hydrazines to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically catalyzed by a small amount of acid and involve the formation of a carbinolamine intermediate followed by the elimination of a water molecule. nih.gov

While aldehydes can participate in certain cycloaddition reactions, such as the Diels-Alder reaction where they can act as dienophiles, specific examples involving 4-(2-Formylphenoxy)butanoic acid are not extensively documented in readily available literature. youtube.com The reactivity in such reactions would be influenced by the electronic nature of the aromatic ring and the steric hindrance around the formyl group.

Reactivity of the Butanoic Acid Moiety: Esterification, Amidation, and Anhydride (B1165640) Formation

The butanoic acid group is a carboxylic acid, which is a versatile functional group capable of undergoing several important transformations.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can undergo Fischer esterification to form an ester. libretexts.org The reaction is an equilibrium process and is driven to completion by removing the water formed during the reaction. libretexts.org

Amidation: The carboxylic acid can react with amines to form amides. This reaction typically requires activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov Direct reaction of a carboxylic acid and an amine at high temperatures can also lead to amide formation through the dehydration of the initially formed ammonium (B1175870) carboxylate salt. nih.gov

Anhydride Formation: Dehydration of two molecules of a carboxylic acid, or the reaction of a carboxylate with an acyl chloride, leads to the formation of an acid anhydride. nih.gov Intramolecular anhydride formation is possible if a second carboxylic acid group is present in the molecule at a suitable position to form a stable five- or six-membered ring. wikipedia.org For this compound, this would require the introduction of another carboxyl group.

Stability and Reactivity of the Phenoxy Ether Linkage

The phenoxy ether linkage is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, typically involving strong acids like HBr or HI at elevated temperatures. libretexts.orgwikipedia.orglibretexts.org The cleavage of aryl alkyl ethers with strong acids typically proceeds via an Sₙ2 or Sₙ1 mechanism, depending on the nature of the alkyl group. wikipedia.orglibretexts.org In the case of this compound, the cleavage would likely occur at the alkyl C-O bond, yielding a phenol (B47542) and 4-halobutanoic acid. Cleavage under basic conditions is generally not feasible for this type of ether. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution on the Phenoxy Ring System

Nucleophilic aromatic substitution on the phenoxy ring is generally difficult unless the ring is activated by strong electron-withdrawing groups, such as nitro groups, at the ortho and/or para positions to a good leaving group. nist.gov In the absence of such activating groups, nucleophilic aromatic substitution on this compound is unlikely to occur under standard conditions.

Computational Chemistry and Theoretical Investigations of 4 2 Formylphenoxy Butanoic Acid

Density Functional Theory (DFT) Applications for Molecular Design and Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to investigate the electronic structure and geometry of molecules. biointerfaceresearch.com For derivatives of butanoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d), are employed to design and optimize molecular structures. biointerfaceresearch.com This process allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Such calculations are crucial for understanding the fundamental characteristics of organic compounds and can provide insights into chemical mechanisms and reaction pathways. biointerfaceresearch.com

While specific DFT studies on 4-(2-Formylphenoxy)butanoic acid are not extensively documented in publicly available literature, the principles are readily applicable. For a closely related compound, 4-(2-Formyl-3-hydroxyphenoxy)butanoic acid , computational methods have been used to determine its properties as archived in public databases. nih.gov These computed properties offer a glimpse into the structural and electronic features that can be expected for the target molecule.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP) Mapping

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. thaiscience.info The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. chalcogen.ro A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another vital tool that provides a visual representation of the charge distribution within a molecule. researchgate.net The MEP map helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net These maps are color-coded, typically with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). This information is invaluable for predicting how a molecule will interact with other molecules, including potential sites for hydrogen bonding and electrophilic or nucleophilic attack. researchgate.net

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the butanoic acid chain and its linkage to the phenoxy group in this compound allows for the existence of multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Each conformation has a specific potential energy, and the collection of these energies forms the potential energy surface or energy landscape of the molecule.

Computational Studies on Reaction Pathways and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, which are the routes of lowest energy from reactants to products. nih.gov A key aspect of this is the characterization of transition states, which are the high-energy structures that exist at the peak of the energy barrier between reactants and products.

Structure-Reactivity Correlations via Theoretical Methods

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com Theoretical descriptors derived from computational chemistry, such as electronic properties (HOMO-LUMO energies, dipole moment), steric properties, and topological indices, are often used in QSAR modeling. researchgate.net

For butanoic acid derivatives, QSAR studies have been employed to understand their inhibitory activities against various enzymes. nih.govnih.gov By analyzing a set of related molecules, these studies can identify the key structural features that are important for a particular biological effect. For this compound, QSAR could be used to predict its potential biological activities based on its calculated molecular descriptors and by comparing them to a database of compounds with known activities.

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. biointerfaceresearch.com These theoretical predictions can be invaluable in interpreting and validating experimental spectra. By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated and compared with the experimental one to confirm the structure of the synthesized compound. Similarly, theoretical calculations of NMR chemical shifts can aid in the assignment of signals in experimental NMR spectra. mdpi.com

Advanced Applications in Organic Synthesis and Materials Science

4-(2-Formylphenoxy)butanoic Acid as a Versatile Synthetic Intermediate

The distinct reactivity of its two functional groups—the carboxylate for amide or ester formation and the aldehyde for imine condensation and C-C bond formation—makes this compound a valuable precursor in multistep synthetic sequences.

Precursor for Advanced Pharmaceutical Intermediates

The molecular scaffold of this compound is a key component in the synthesis of various pharmaceutical intermediates. The presence of the phenoxybutanoic acid moiety is found in a range of biologically active compounds. The formyl group, in particular, offers a reactive handle for elaboration into more complex structures.

One significant application is in the synthesis of polyfunctionalized β-lactams, which are core structures in many antibiotics. The formyl group can be transformed into an imine, which can then undergo a [2+2] cycloaddition with a ketene (B1206846) generated from the acetic acid derivative of a related compound, (4-formyl-2-methoxyphenoxy)acetic acid, to produce highly substituted β-lactam rings. researchgate.net This approach allows for the creation of diverse libraries of compounds for screening as potential therapeutic agents.

Furthermore, derivatives of phenoxy-aliphatic carboxylic acids are investigated for their potential as antitumor agents. nih.gov For instance, related quinoline (B57606) derivatives bearing a phenoxy moiety have been synthesized and shown to possess potent antitumor activity. nih.gov The butanoic acid chain can be modified, and the aromatic ring can be further functionalized, starting from a versatile precursor like this compound to build complex molecules for medicinal chemistry research. researchgate.net

Building Block in Agrochemical Synthesis

In the field of agrochemicals, phenoxy-alkanoic acids have a long history as herbicides. While specific data on this compound in commercial herbicides is limited, its structural motifs are relevant. For example, compounds containing a pyrazole (B372694) ring attached to a substituted phenyl group are effective protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a class of herbicides. nih.gov The synthesis of such complex molecules often relies on versatile building blocks that can undergo various coupling reactions.

The structure of this compound provides a scaffold that can be elaborated into potential herbicidal compounds. The carboxylic acid can be converted to an ester or amide, and the formyl group can participate in reactions to build heterocyclic systems common in modern agrochemicals. Research into new PPO-inhibiting herbicides focuses on creating molecules with enhanced activity and improved resistance profiles, a goal that requires a diverse set of starting materials like this compound. nih.gov Related compounds like 4-(4-chloro-2-methylphenoxy)butanoic acid are known in the context of agrochemicals. nist.gov

Design and Synthesis of Functionalized Derivatives for Material Applications

The dual functionality of this compound makes it an excellent candidate for designing and synthesizing materials with tailored properties.

Integration into Porous Coordination Polymers (PCPs) and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.netnih.gov The properties of MOFs, such as pore size, shape, and surface chemistry, can be tuned by carefully selecting the organic linker. nih.gov this compound is an ideal candidate for use as a functional organic linker in MOF synthesis.

The carboxylic acid group can coordinate with metal centers (e.g., Zn, Cu, Fe) to form the primary framework structure. ekb.eg The formyl group, which projects into the pores of the resulting MOF, remains available for subsequent modification. This strategy, known as post-synthetic modification (PSM), allows for the introduction of new functionalities into the MOF after its initial synthesis. ekb.egberkeley.edu This approach has been used to create MOFs with pores functionalized by various organic units. berkeley.edu The ability to covalently bind specific functional groups within the pores is a key advantage for creating materials for gas storage, separation, and catalysis. researchgate.netekb.eg

| Functional Group | Role in MOF Synthesis | Potential for Functionality |

| Carboxylic Acid | Binds to metal ions to form the framework structure. | Anchors the molecule within the porous material. |

| Formyl Group | Projects into the MOF pores as a reactive site. | Enables post-synthetic modification for tailored applications. |

Development of Responsive Materials through Formyl Group Modification

The reactive formyl group on the this compound linker within a MOF can be chemically altered to create "smart" or responsive materials. These materials can change their properties in response to external stimuli.

A primary method for modifying the formyl group is through Schiff base condensation. Reacting the aldehyde with primary amines leads to the formation of an imine bond. This reaction is often reversible and can be sensitive to pH changes. For instance, introducing amino acids can lead to the formation of Schiff base complexes within the MOF pores. mdpi.com This functionalization can alter the material's affinity for certain molecules, making it useful for selective sensing or capture.

| Modification Reaction | Reagent | Resulting Functional Group | Potential Application |

| Schiff Base Condensation | Primary Amine (R-NH₂) | Imine (C=N-R) | Chemical Sensing, Catalysis |

| Reduction | Reducing Agent (e.g., NaBH₄) | Hydroxyl (CH₂OH) | Altering Pore Polarity |

| Oxidation | Oxidizing Agent | Carboxylic Acid (COOH) | Ion-exchange, pH-responsive materials |

By choosing different amines or other reagents, a wide variety of functionalities can be introduced, leading to materials with applications in catalysis, selective adsorption, and drug delivery. nih.gov

Catalytic Roles of this compound and its Metal Complexes

While the molecule itself is not a potent catalyst, its metal complexes show significant promise in catalytic applications. Transition metal complexes are well-established as powerful catalysts for a wide range of chemical transformations. nih.gov

When this compound is used as a ligand to form a metal complex, the resulting compound can exhibit catalytic activity. The specific activity depends on the choice of metal ion and the coordination environment. These complexes can be used as homogeneous catalysts or, more advantageously, be incorporated into heterogeneous supports like MOFs.

Embedding these metal complexes within a MOF offers several advantages:

Site Isolation: The porous structure of the MOF can prevent catalyst deactivation through dimerization.

Substrate Selectivity: The pore dimensions can control which molecules can access the catalytic sites.

Recyclability: As a solid material, the catalyst can be easily separated from the reaction mixture and reused.

For example, copper-based MOFs have demonstrated efficient catalytic activity in the reduction of 4-nitrophenol, an environmental pollutant. nih.gov A MOF constructed with a linker like this compound and coordinated to a catalytically active metal such as copper or palladium could be designed to perform specific chemical reactions within its pores. nih.govnih.gov The development of such "catalytic metallodrugs" or MOF-based catalysts is a growing area of research, aiming to create highly efficient and selective catalytic systems. nih.gov

Ligand Design for Homogeneous and Heterogeneous Catalysis

The molecular architecture of this compound makes it a promising candidate for the design of specialized ligands for both homogeneous and heterogeneous catalysis. The ortho-formyl and carboxylate groups can act in concert as a bidentate chelating agent for a variety of transition metals. This chelation can stabilize the metal center, modulate its electronic properties, and influence the stereochemical outcome of catalytic reactions.

In homogeneous catalysis , Schiff base ligands derived from salicylaldehyde (B1680747) are exceptionally common due to their ease of synthesis and versatile coordination chemistry. acs.orgresearchgate.net By condensing the aldehyde group of this compound with a primary amine, a wide array of Schiff base ligands can be generated. The resulting imine, along with the phenoxy oxygen and the carboxylate, can form a stable coordination sphere around a metal ion. These complexes have potential applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The butanoic acid chain can be further functionalized to enhance solubility in specific solvents or to attach the catalytic complex to a larger molecular framework. youtube.com

For heterogeneous catalysis , the carboxylic acid group provides a convenient anchor for immobilizing the molecule onto a solid support, such as silica, alumina, or a polymer resin. This would allow for the creation of a supported catalyst that combines the high selectivity and activity of a homogeneous catalyst with the practical advantages of a heterogeneous system, such as easy separation from the reaction mixture and potential for recycling.

The potential coordination modes of ligands derived from this compound are summarized in the table below.

| Ligand Type | Potential Coordination Sites | Metal Ion Examples | Potential Catalytic Applications |

| Parent Acid | Formyl oxygen, phenoxy oxygen, carboxylate oxygen | Cu(II), Ni(II), Co(II) | Oxidation, polymerization |

| Schiff Base Derivative | Imine nitrogen, phenoxy oxygen, carboxylate oxygen | Pd(II), Ru(II), Rh(I) | C-C coupling, hydrogenation, transfer hydrogenation |

| Reduced Amine Derivative | Amine nitrogen, phenoxy oxygen, carboxylate oxygen | Fe(III), Mn(II) | Epoxidation, C-H activation |

Substrate in Selective Oxidation and Reduction Reactions

The aldehyde and carboxylic acid functionalities of this compound are amenable to a range of selective oxidation and reduction reactions, making it a useful intermediate in multi-step organic synthesis.

Selective Oxidation:

The formyl group is susceptible to oxidation to a carboxylic acid, which would transform the molecule into 4-(2-carboxyphenoxy)butanoic acid. This dicarboxylic acid could then be used as a monomer in the synthesis of polyesters or polyamides. A variety of selective oxidizing agents can be employed for this transformation, with chemoselectivity being a key consideration to avoid unwanted side reactions. rsc.org For instance, the Pinnick oxidation (using sodium chlorite) is known for its high selectivity in converting aldehydes to carboxylic acids in the presence of other oxidizable groups. youtube.com

Conversely, the butanoic acid chain is generally stable to mild oxidizing conditions used for the aldehyde group. However, under more forcing conditions, oxidative cleavage of the ether bond or the alkyl chain could occur.

Selective Reduction:

The aldehyde can be selectively reduced to a primary alcohol, yielding 4-(2-(hydroxymethyl)phenoxy)butanoic acid. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting molecule, possessing both a primary alcohol and a carboxylic acid, is a valuable bifunctional building block.

Furthermore, the carboxylic acid can be reduced to a primary alcohol, typically requiring stronger reducing agents like LiAlH₄ or borane (B79455) (BH₃). If both the aldehyde and the carboxylic acid are reduced, the resulting diol, 4-(2-(hydroxymethyl)phenoxy)butan-1-ol, could be a useful plasticizer or a monomer for polyurethanes.

The table below outlines the expected products from selective redox reactions of this compound.

| Reaction Type | Reagent Example | Functional Group Targeted | Product |

| Oxidation | Sodium chlorite (B76162) (NaClO₂) | Aldehyde | 4-(2-Carboxyphenoxy)butanoic acid |

| Reduction | Sodium borohydride (NaBH₄) | Aldehyde | 4-(2-(Hydroxymethyl)phenoxy)butanoic acid |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Aldehyde & Carboxylic acid | 4-(2-(Hydroxymethyl)phenoxy)butan-1-ol |

Chemical Probe Development for Mechanistic Organic Chemistry Studies

The structure of this compound lends itself to the development of chemical probes for investigating reaction mechanisms and biological processes. researchgate.netethz.ch Salicylaldehyde and its derivatives are known to be effective "warheads" for covalent inhibitors and are also used as fluorogenic scaffolds. nih.gov

The aldehyde group can react with nucleophilic residues in proteins, such as lysine (B10760008) or cysteine, to form Schiff bases or other covalent adducts. This reactivity can be harnessed to design activity-based probes that target specific enzymes. The butanoic acid chain can serve as a linker to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, which allows for the detection and isolation of the protein target. A coumarin-based salicylaldehyde ester probe, for example, has shown selectivity for N-terminal cysteine residues. researchgate.net

Furthermore, the salicylaldehyde moiety itself can exhibit interesting photophysical properties. Schiff bases derived from salicylaldehydes can undergo excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift and fluorescence. acs.org This property can be modulated by the binding of the probe to its target, resulting in a "turn-on" or "turn-off" fluorescent signal. Such probes are valuable tools for real-time monitoring of enzymatic activity or for bioimaging applications.

The design of a chemical probe based on this compound would involve the strategic placement of a reporter group and potentially modifying the butanoic acid linker to optimize its properties for a specific application.

| Probe Component | Function | Example Modification/Application |

| Salicylaldehyde "Warhead" | Covalent modification of target biomolecules (e.g., proteins) | Forms Schiff base with lysine residues; potential for developing enzyme inhibitors. nih.gov |

| Butanoic Acid Linker | Spatially separates the warhead from the reporter; modulates solubility and cell permeability | Can be extended or shortened to optimize binding to a target's active site. |

| Reporter Group (attached to linker) | Enables detection and quantification of probe-target interactions | Attachment of a fluorophore (e.g., fluorescein, rhodamine) for fluorescence microscopy or a biotin tag for affinity purification. |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Full Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for the complete structural assignment of 4-(2-Formylphenoxy)butanoic acid in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise connectivity of all atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons will appear in the downfield region (typically δ 6.8-7.9 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The aldehydic proton (CHO) will be a highly deshielded singlet, appearing far downfield (δ 9.8-10.5 ppm). The protons of the butanoic acid chain will show characteristic shifts and couplings: the methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-) would be expected around δ 4.0-4.2 ppm, the methylene group adjacent to the carboxyl group (-CH₂-COOH) around δ 2.5 ppm, and the central methylene group (-CH₂-) as a multiplet around δ 2.1-2.2 ppm. The carboxylic acid proton (-COOH) will appear as a broad singlet at a variable, far downfield position (δ 10-13 ppm), which may exchange with deuterium (B1214612) oxide (D₂O). rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show a unique signal for each of the 11 carbon atoms in the molecule. The carbonyl carbons of the aldehyde and the carboxylic acid are most distinct, appearing at the lowest field (aldehyde C=O at δ 185-195 ppm; carboxylic acid C=O at δ 170-180 ppm). wikipedia.org The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon attached to the ether oxygen being the most downfield in this group. The aliphatic carbons of the butanoic acid chain will appear in the upfield region (δ 20-70 ppm). wikipedia.org

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between adjacent protons, for instance, confirming the connectivity of the three methylene groups in the butanoic acid chain. An HSQC spectrum would link each proton signal to its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

Predicted NMR Data for this compound:

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| -COOH | 10.0 - 13.0 (s, br) | 175.0 |

| -CHO | 9.8 - 10.5 (s) | 192.0 |

| Ar-H (various) | 6.8 - 7.9 (m) | 112.0 - 161.0 |

| Ar-C (various) | - | 112.0 - 161.0 |

| Ar-C-O | - | ~161.0 |

| Ar-C-CHO | - | ~125.0 |

| -O-CH₂- | 4.1 (t) | 67.5 |

| -CH₂-CH₂-CH₂- | 2.1 (quint) | 24.5 |

| -CH₂-COOH | 2.5 (t) | 30.2 |

Note: This is a predictive table. Actual values may vary based on solvent and experimental conditions. s=singlet, t=triplet, quint=quintet, m=multiplet, br=broad.

Mass Spectrometry Techniques: ESI-MS, HRMS, and Tandem MS for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information about the compound's molecular weight and elemental composition, and its fragmentation pattern offers structural clues.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique suitable for polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 209.08. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 207.07 would likely be observed, as carboxylic acids are readily deprotonated.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₂O₄). For example, the calculated exact mass for the [M+H]⁺ ion is 209.0808, which HRMS can confirm to within a few parts per million.

Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. Key fragmentations for the [M-H]⁻ ion of this compound would likely include:

Loss of CO₂ (44 Da) from the carboxylate group.

Cleavage of the ether bond, potentially leading to a phenoxide ion corresponding to 2-formylphenol (m/z 121).

Cleavages along the butyric acid side chain.

These fragmentation pathways help to confirm the presence and connectivity of the functional groups within the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared light (FTIR) or the inelastic scattering of light (Raman).

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be dominated by several strong, characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Two distinct and strong carbonyl (C=O) stretching bands would be visible: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the aromatic aldehyde around 1680-1700 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid would appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching bands would be found in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Carbonyl stretches are also visible in Raman spectra, though typically weaker than in FTIR. The aromatic ring C=C stretching vibrations around 1600 cm⁻¹ usually produce a strong Raman signal. The symmetric vibrations of the non-polar parts of the molecule, such as the C-C backbone, are more Raman active, providing a detailed fingerprint region for the molecule.

Key Vibrational Frequencies:

| Vibrational Mode | Expected FTIR (cm⁻¹) | Expected Raman (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | Weak / Not prominent |

| C-H stretch (Aldehyde) | ~2850 and ~2750 | Moderate |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Moderate |

| C=O stretch (Aldehyde) | 1700 - 1680 | Moderate |

| C=C stretch (Aromatic) | 1600 - 1450 | Strong |

| C-O stretch (Ether/Acid) | 1300 - 1200 | Moderate |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic ring and the aldehyde group. The conjugated system of the benzene ring substituted with a formyl group is expected to produce strong absorption bands in the UV region. Typically, π→π* transitions of the aromatic system would be observed. One band might appear around 250-260 nm, and a second, more intense band could be seen around 290-310 nm, which is characteristic of the extended conjugation provided by the formyl group. The weaker n→π* transition of the aldehyde's carbonyl group might be observed as a shoulder or a separate band at a longer wavelength, around 320-340 nm.

Advanced Chromatographic Separations: HPLC, GC-MS for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the method of choice for analyzing this compound. A C18 column would effectively retain the molecule due to its nonpolar aromatic ring and aliphatic chain. A mobile phase consisting of a mixture of an aqueous acid (like formic or phosphoric acid) and an organic solvent (like acetonitrile (B52724) or methanol) would be used. Gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent, would ensure good separation and peak shape. Detection would typically be performed using a UV detector set to one of the absorption maxima identified by UV-Vis spectroscopy (e.g., ~254 nm or ~300 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this carboxylic acid by GC-MS can be challenging due to its low volatility and potential for thermal degradation. Therefore, derivatization is often required to convert the polar carboxylic acid group into a more volatile ester, such as a methyl or silyl (B83357) ester. After derivatization, the compound could be separated on a mid-polarity capillary column and identified by its characteristic retention time and mass spectrum. The mass spectrometer would provide fragmentation data similar to that obtained from tandem MS, aiding in identification.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable to related compounds)

If this compound can be grown as a suitable single crystal, X-ray crystallography can provide an unambiguous, three-dimensional model of its structure in the solid state. This technique would confirm the atomic connectivity and provide precise bond lengths and angles. Furthermore, it would reveal the conformation of the flexible butoxy chain and the packing of the molecules in the crystal lattice. In many carboxylic acids, molecules form hydrogen-bonded dimers in the solid state, linking the carboxyl groups of two molecules together. X-ray crystallography would confirm if such a dimeric structure exists for this compound and detail other intermolecular interactions, such as π-stacking of the aromatic rings, that stabilize the crystal structure.

Emerging Research Directions and Future Perspectives for 4 2 Formylphenoxy Butanoic Acid

Innovative Synthetic Strategies for Enhancing Atom Economy and Selectivity

The principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is a cornerstone of green chemistry. primescholars.comjk-sci.com Traditional syntheses of phenoxyalkanoic acids, often relying on the Williamson ether synthesis, typically exhibit poor atom economy due to the formation of stoichiometric salt byproducts.

A conventional route to 4-(2-formylphenoxy)butanoic acid would involve the reaction of 2-hydroxybenzaldehyde with a 4-halobutanoate ester, followed by hydrolysis. This process generates significant inorganic salt waste. Innovative strategies are being developed to overcome these limitations. Catalytic methodologies, such as reductive etherification, offer a more sustainable alternative. For instance, a ruthenium-catalyzed reductive coupling of an aldehyde with an alcohol in an aqueous solution can produce unsymmetrical ethers with high chemoselectivity, using molecular hydrogen as the reducing agent. nih.gov Another approach is the development of a catalytic Williamson ether synthesis (CWES) that can be performed at high temperatures, using weaker and more environmentally benign alkylating agents like alcohols or esters. researchgate.net These catalytic routes significantly improve atom economy by minimizing byproduct formation. jocpr.com

Below is a comparative analysis of a traditional versus an innovative catalytic approach for the synthesis of the ether linkage, highlighting the potential improvement in atom economy.

| Synthetic Strategy | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Traditional Williamson Ether Synthesis | Sodium 2-formylphenoxide + Ethyl 4-bromobutanoate | Ethyl 4-(2-formylphenoxy)butanoate | Sodium Bromide (NaBr) | ~69% |

| Catalytic Reductive Coupling | 2-Hydroxybenzaldehyde + 1,4-Butanediol | 4-(2-Formylphenoxy)butan-1-ol | Water (H₂O) | ~92% |

Note: The atom economy calculation is based on the key bond-forming step. The catalytic reductive coupling would require a subsequent selective oxidation of the terminal alcohol to the carboxylic acid to yield the final product.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The distinct functional groups of this compound—the aldehyde, the ether, and the carboxylic acid—offer a playground for exploring novel reactivity. Modern synthetic methods, particularly those involving photoredox catalysis and C-H functionalization, can unlock unconventional transformations.

The aromatic aldehyde moiety can participate in a range of photocatalytic reactions. Aldehydes can serve as photoinitiators for chemical transformations or undergo direct functionalization. beilstein-journals.org For example, photoredox catalysis enables the direct propargylation of aromatic aldehydes acs.org and the β-alkylation of saturated aldehydes through the synergistic merger of organocatalysis and photoredox catalysis. nih.gov

The phenoxy ether component opens the door for C–H activation, a powerful tool for direct molecular functionalization. Recent advances have demonstrated the electrophotocatalytic C-H functionalization of ethers with high regioselectivity, allowing for oxidant-free coupling with various partners. nih.govconsensus.app Furthermore, palladium-catalyzed olefination of ortho-C–H bonds directed by weakly coordinating ethers has been achieved using mono-protected amino acid (MPAA) ligands, providing a method to modify the aromatic core of the molecule. nih.gov

The presence of both an aldehyde and a carboxylic acid allows for potential intramolecular reactions, leading to the formation of complex heterocyclic structures. Such transformations could be triggered by light, heat, or catalysis to form novel lactones or other ring systems.

| Functional Group | Potential Novel Transformation | Enabling Methodology | Potential Product Class |

|---|---|---|---|

| Aldehyde | Photoredox β-Alkylation | Dual Photoredox/Organocatalysis nih.gov | γ-Substituted Aldehydes |

| Aldehyde | Photochemical Cross-Dehydrogenative Coupling | Aldehyde as Photoinitiator beilstein-journals.org | Amides, α-Functionalized Ethers |

| Aryl Ether | ortho-C–H Olefination | Pd(II)/MPAA Catalysis nih.gov | Cinnamate Derivatives |

| Alkyl Ether | α-C–H Functionalization | Electrophotocatalysis nih.gov | Coupled Heterocycles, Alkenes |

| Bifunctional (Aldehyde + Acid) | Intramolecular Cyclization | Photoredox Catalysis researchgate.net | Lactones, Cyclic Acetals |

Computational-Experimental Synergy in Molecular Design and Reaction Discovery

The synergy between computational chemistry and experimental studies is a powerful paradigm for accelerating chemical discovery. Density Functional Theory (DFT) calculations, in particular, have become indispensable for elucidating reaction mechanisms, predicting selectivity, and designing novel molecules with desired properties. rsc.orgresearchgate.net

For this compound, computational tools can guide research in several key areas. DFT studies can be employed to model the transition states of the novel transformations described in the previous section. For example, calculations could predict the regioselectivity of C-H functionalization on the aromatic ring or the stereoselectivity of a potential intramolecular cyclization. dntb.gov.ua This predictive power allows for the rational selection of catalysts and reaction conditions, minimizing empirical optimization.

A photoinduced intramolecular rearrangement of (hetero)aryl ethers has been investigated using DFT, revealing the critical roles of protonation and excited-state reactivity. acs.org Similar computational analysis of this compound could predict its photochemical behavior and guide the design of experiments to access novel rearranged products.

Furthermore, computational screening can be used to predict the properties of materials derived from this molecule. For instance, the electronic and mechanical properties of polymers incorporating this monomer could be modeled before their synthesis, providing a priori knowledge to guide the development of advanced functional materials. DFT calculations and molecular docking are also used to predict the biological activities of new compounds, which can be a valuable tool in drug discovery. tandfonline.com

Applications in Advanced Functional Materials and Nanotechnology

The unique structure of this compound makes it an attractive building block, or monomer, for the synthesis of advanced materials.

Polymers: The molecule possesses two functional handles that can be engaged in polymerization. The carboxylic acid can be converted into an ester or acid chloride, and the aldehyde can be modified to create a polymerizable group, such as a vinyl or acrylate moiety. Polymers derived from such monomers could exhibit interesting properties, such as high thermal stability, specific optical characteristics, or stimuli-responsiveness. For example, monomers derived from natural products like ferulic acid have been used to prepare both thermoplastics and thermoset polymers. mdpi.com

Metal-Organic Frameworks (MOFs): Carboxylic acids are among the most common organic linkers used to construct MOFs, which are highly porous materials with applications in gas storage, separation, and catalysis. bldpharm.comresearchgate.net this compound could serve as a "bitopic" linker, with the carboxylate group coordinating to metal centers to form the framework. The pendant aldehyde group would then be oriented within the pores of the MOF, providing a reactive site for post-synthetic modification. This would allow for the covalent grafting of other functional molecules, tailoring the chemical environment of the pores for specific applications like targeted sensing or catalysis. mdpi.comresearchgate.net

| Material Class | Potential Application | Key Structural Feature | Mode of Incorporation |

|---|---|---|---|

| High-Performance Polymers | Thermoplastics, Thermosets | Aromatic core, reactive handles | Modification of acid/aldehyde to polymerizable group mdpi.comtechnochemical.com |

| Metal-Organic Frameworks (MOFs) | Catalysis, Sensing, Gas Separation | Carboxylate linker, pendant aldehyde | Carboxylate coordinates with metal; aldehyde allows post-synthetic modification bldpharm.comresearchgate.net |

| Smart Polymers | Drug Delivery, Sensors | Polar functional groups | Incorporation into pH- or light-responsive polymer chains |

| Self-Assembling Systems | Nanostructured Materials | Amphiphilic potential (after modification) | Formation of micelles or vesicles in solution |

Role in Mechanistic Studies of Complex Chemical Processes

Beyond its potential for creating new materials, this compound is an ideal candidate for use as a molecular probe to study complex chemical processes.

Intramolecular Catalysis and Proximity Effects: The molecule contains both an electrophilic center (the aldehyde) and a potentially nucleophilic or general acid/base center (the carboxylic acid), separated by a flexible four-carbon chain. This arrangement makes it a perfect model system for studying intramolecular catalysis. nih.govyoutube.com The rate of intramolecular reactions, such as the formation of a cyclic hemiacetal or subsequent lactone, can be precisely measured. By synthesizing analogues with different chain lengths, researchers can quantify how proximity and conformational constraints affect reaction rates, providing fundamental insights into the principles governing enzyme catalysis and other pre-organized chemical systems. mdpi.com

Isotopic Labeling Studies: Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms. wikipedia.orgnih.gov this compound can be synthesized with isotopes (e.g., ¹³C, ²H, ¹⁸O) at specific positions: the formyl carbon, the carboxyl carbon, the ether oxygen, or various positions on the alkyl chain. These labeled molecules can then be subjected to complex reaction conditions, rearrangements, or fragmentation processes. By analyzing the position of the isotopic label in the resulting products using techniques like mass spectrometry or NMR spectroscopy, the exact bond-making and bond-breaking events of the mechanism can be unambiguously determined. nih.govresearchgate.netresearchgate.net For instance, an ¹⁸O label in the ether linkage could definitively prove whether a rearrangement reaction proceeds via an intramolecular or intermolecular pathway.

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(2-Formylphenoxy)butanoic acid?

- Methodology : A two-step approach is commonly employed:

Nucleophilic aromatic substitution : React 2-hydroxybenzaldehyde with a brominated butanoic acid derivative (e.g., 4-bromobutanoic acid) under basic conditions (e.g., K₂CO₃/DMF) to form the phenoxybutanoic acid backbone .

Oxidation : Preserve the formyl group by avoiding harsh oxidizing agents. Mild conditions (e.g., TEMPO/NaClO) can selectively oxidize any alcohol intermediates without affecting the aldehyde .

- Key Considerations : Monitor reaction progress via TLC or HPLC to prevent over-oxidation or side reactions.

Q. Which analytical techniques are optimal for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Identify the formyl proton (δ ~9.8–10.2 ppm) and aromatic protons (δ ~6.8–7.5 ppm). The butanoic acid chain appears as a triplet (δ ~2.5 ppm) and multiplet (δ ~1.8–2.1 ppm) .

- FT-IR : Confirm the presence of carbonyl groups (C=O stretch at ~1700 cm⁻¹ for the acid and ~1680 cm⁻¹ for the aldehyde) .

- Purity Assessment : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >95% purity .

Advanced Research Questions

Q. How does the electron-withdrawing formyl group influence the compound’s reactivity in nucleophilic reactions?

- Mechanistic Insight : The formyl group activates the adjacent aromatic ring for electrophilic substitution by withdrawing electron density, directing nucleophiles (e.g., amines) to the para position relative to the phenoxy group .

- Experimental Design : Perform kinetic studies using varying nucleophiles (e.g., aniline, thiophenol) in DMSO or DMF. Monitor reaction rates via UV-Vis spectroscopy or LC-MS to quantify substituent effects .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives?

- Enzyme Inhibition : Test derivatives against enzymes like cyclooxygenase (COX) or tyrosine kinases using fluorometric assays. For example, measure IC₅₀ values via dose-response curves (0.1–100 µM) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure. Include positive controls (e.g., doxorubicin) and normalize to solvent-only treatments .

Q. How can contradictory data in biological assays be resolved?

- Case Study : If IC₅₀ values vary across studies, standardize assay conditions:

- Buffer pH : Ensure consistency (e.g., pH 7.4 for physiological relevance).

- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity .

- Statistical Validation : Perform triplicate experiments with ANOVA and post-hoc tests (e.g., Tukey’s HSD) to confirm significance .

Methodological Recommendations

- Synthetic Optimization : Use DOE (Design of Experiments) to vary reaction parameters (temperature, solvent polarity) and maximize yield .

- Advanced Characterization : Employ HRMS for exact mass verification and X-ray crystallography for absolute configuration determination (if crystalline) .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reaction transition states and optimize ligand-enzyme docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。